Enhanced Lipophilicity (LogP +0.48 to +0.62) Relative to 4'-Chloroglutaranilic Acid and Baclofen EP Impurity B
The target compound exhibits a computed LogP of 3.09, which is 0.48 log units higher than that of 4'-Chloroglutaranilic acid (LogP 2.61) and 0.62 log units higher than Baclofen EP Impurity B (LogP 2.47) [1]. In drug discovery, an increase in LogP of 0.5 units typically corresponds to a greater than 3-fold increase in predicted membrane partitioning, a key determinant for CNS penetration and intracellular target engagement. This differentiation is attributed to the presence of an ethylamino spacer replacing the direct aniline-type linkage or the branched aminoalkyl configuration found in comparator compounds .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.09 |
| Comparator Or Baseline | Comparator 1: 4'-Chloroglutaranilic acid (CAS 40828-92-0), LogP 2.61; Comparator 2: Baclofen EP Impurity B (CAS 1141-23-7), LogP 2.47 |
| Quantified Difference | ΔLogP = +0.48 vs. 4'-Chloroglutaranilic acid; ΔLogP = +0.62 vs. Baclofen EP Impurity B |
| Conditions | Computed LogP values from chemical database sources (method: fragment-based prediction) |
Why This Matters
Higher LogP directly predicts improved passive membrane permeability, which is a critical selection criterion when procuring building blocks for CNS-targeted library synthesis or cellular probe development.
- [1] Molbase. 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid (CAS 1141-23-7): Exact Mass 241.051, LogP 2.474, PSA 80.39. https://qiye.molbase.cn (accessed 2026-04-30). View Source
